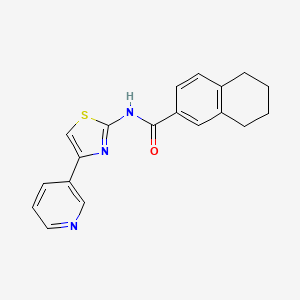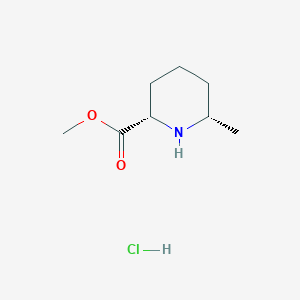
Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it an interesting subject for various chemical and biological studies.
Biochemical Analysis
Biochemical Properties
Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride is known to interact with various enzymes, proteins, and other biomolecules . It is a metabolite of ketamine, a well-known N-methyl-D-aspartate receptor (NMDAR) antagonist . The compound’s interactions with these biomolecules are crucial for its role in biochemical reactions .
Cellular Effects
The cellular effects of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride are primarily observed in its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been associated with the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and the mammalian target of rapamycin, mechanisms that are still being elucidated .
Molecular Mechanism
Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . Its molecular mechanism of action is complex and involves modulation of glutamatergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride vary with different dosages in animal models. Studies have shown that it can induce antidepressant-like behavioral and cellular responses in mice .
Metabolic Pathways
Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride within cells and tissues involve various transporters or binding proteins. It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride and its effects on activity or function involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride typically involves the reaction of 6-methylpiperidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted piperidine compounds.
Scientific Research Applications
Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,6R)-6-methylpiperidine-2-carboxylate: A stereoisomer with different spatial arrangement.
Ethyl (2S,6S)-6-methylpiperidine-2-carboxylate: An analog with an ethyl ester group instead of a methyl ester.
Methyl (2S,6S)-6-ethylpiperidine-2-carboxylate: An analog with an ethyl group on the piperidine ring.
Uniqueness
Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
2230807-49-3 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (2R,6R)-6-methylpiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-4-3-5-7(9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
InChI Key |
KJAYUVDCMWUIAD-ZJLYAJKPSA-N |
SMILES |
CC1CCCC(N1)C(=O)OC.Cl |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C(=O)OC.Cl |
Canonical SMILES |
CC1CCCC(N1)C(=O)OC.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



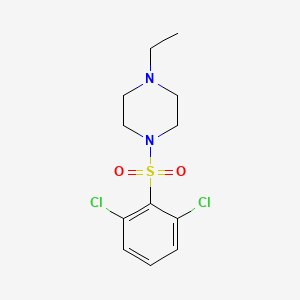
![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2623944.png)
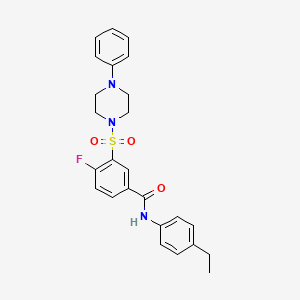
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2623947.png)
![3-[2-(morpholin-4-yl)ethyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2623948.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2623951.png)
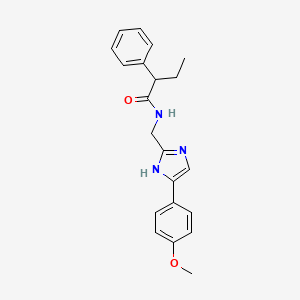
![(E)-2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-fluorophenyl]ethenesulfonamide](/img/structure/B2623954.png)
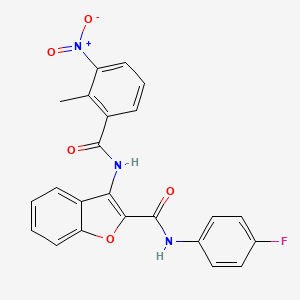
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2623961.png)
